molecular formula C19H21N5O3S B2958443 4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2034303-45-0

4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2958443
CAS No.: 2034303-45-0
M. Wt: 399.47
InChI Key: QGKWVILFVQHRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple privileged structures in medicinal chemistry, including a 1,2,3-triazole, an oxazole, and a pyrrolidine ring, connected via a sulfonyl linker. The 1,2,3-triazole core is known for its high chemical stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide bonds and other functional groups in drug discovery . The specific incorporation of a cyclopropyl group on the triazole ring can influence the molecule's lipophilicity and conformational geometry, while the oxazole ring is a common feature in compounds with diverse biological activities. This unique architecture suggests potential for this compound to be investigated as a key intermediate in organic synthesis or as a scaffold in the development of novel pharmacological agents. Researchers can leverage this compound in areas such as probe design for chemical biology, structure-activity relationship (SAR) studies, and as a building block in the construction of more complex molecular architectures. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-20-19(12-27-13)15-4-6-17(7-5-15)28(25,26)23-9-8-16(10-23)24-11-18(21-22-24)14-2-3-14/h4-7,11-12,14,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKWVILFVQHRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic molecule with potential therapeutic applications. Its structure incorporates a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Cyclopropyl group : This moiety is often associated with enhanced binding affinity in drug design.
  • Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrrolidine and sulfonamide groups : These functional groups contribute to the compound's overall biological profile.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of various enzymes and its effects on different cellular pathways.

Enzyme Inhibition

One significant area of research has been the compound's inhibitory effects on specific enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Preliminary data suggests that derivatives containing the pyrrolidine moiety exhibit moderate AChE inhibition, with IC50 values indicating potential therapeutic relevance .
CompoundIC50 (µM)Activity
4-(4-cyclopropyl triazole)46.42Moderate AChE Inhibition
4-(4-cyclopropyl triazole)157.31Selective BChE Inhibition

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to exhibit activity against various cancer cell lines. The sulfonamide group is also recognized for its role in cancer chemotherapy:

  • Mechanism of Action : The compound may interfere with kinase signaling pathways, which are often dysregulated in cancer cells. This interference could lead to reduced proliferation and increased apoptosis in cancerous cells.

Case Studies

Several studies have examined the pharmacological effects of similar compounds with triazole and pyrrolidine structures:

  • Study on Antitumor Activity :
    • A related triazole derivative was shown to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
    • The study reported a significant reduction in tumor size compared to control groups.
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective properties of pyrrolidine-based compounds against oxidative stress-induced neuronal damage .
    • This was attributed to their ability to modulate neurotransmitter levels and reduce inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Heterocyclic Motifs

Compound 4 and 5 ()
  • Structure : Thiazole core with fluorophenyl and triazole substituents.
  • Key Differences :
    • Thiazole vs. Oxazole : Thiazole contains sulfur instead of oxygen, increasing electron-withdrawing effects and polarizability.
    • Fluorophenyl Groups : Enhance metabolic stability but reduce solubility compared to the cyclopropyl group in the target compound.
  • Crystallography : Both exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting steric hindrance absent in the target compound’s oxazole system .
Compounds 4i and 4j ()
  • Structure: Pyrimidinone and tetrazole hybrids with coumarin substituents.
  • Tetrazole vs. Triazole: Tetrazole’s higher acidity (pKa ~4.7) may influence bioavailability under physiological conditions.
Compounds f and g ()
  • Structure : Triazolone derivatives with piperazine and dichlorophenyl groups.
  • Key Differences: Piperazine Linkage: Increases basicity and water solubility, contrasting with the sulfonyl bridge in the target compound.
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile ()
  • Synthesis : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method likely applicable to the target compound.
  • Yield : 40%, suggesting moderate efficiency for triazole formation.
  • Functional Groups : A nitrile substituent enhances dipole interactions but may reduce metabolic stability compared to the sulfonyl group .

Crystallographic and Computational Tools

  • Software : SHELX () and WinGX/ORTEP () are standard for structural refinement. The target compound’s planar oxazole core would likely exhibit similar refinement challenges as compounds 4 and 5 in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Key Substituents Molecular Weight Notable Features
Target Compound Oxazole Cyclopropyl-triazole, sulfonyl ~422.45* High polarity, conformational flexibility
CAS 2034613-12-0 () Pyrrolidine Cyclopropyl-triazole, ketone 296.37 Lower polarity, ketone linker
Compound 4 () Thiazole Fluorophenyl, triazole ~489.90 Sulfur-enhanced π-stacking
Compound f () Triazolone Piperazine, dichlorophenyl ~638.43 High solubility, steric bulk

*Calculated based on molecular formula.

Research Findings and Implications

  • Solubility vs. Stability : The sulfonyl group enhances aqueous solubility compared to fluorophenyl or dichlorophenyl substituents () but may increase susceptibility to enzymatic hydrolysis.
  • Synthetic Optimization : Lessons from ’s CuAAC protocol could streamline triazole formation, though post-functionalization (e.g., sulfonation) remains a bottleneck.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.